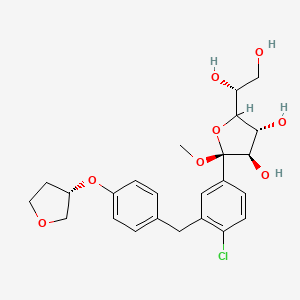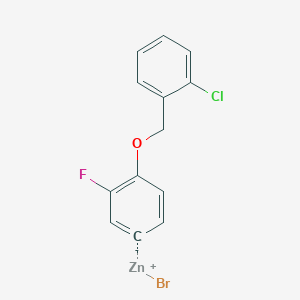
4-(2'-ChlorobenZyloxy)-3-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, which forms carbon-carbon bonds. The presence of the chlorobenzyloxy and fluorophenyl groups makes it a versatile intermediate for synthesizing various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(2’-Chlorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2’-Chlorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes . The continuous flow method also allows for the precise control of temperature and mixing, which is crucial for the stability of organozinc reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. This reaction involves the transfer of the organozinc group to a palladium or nickel catalyst, which then facilitates the coupling with an electrophile.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, THF as the solvent.
Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products
The major products of these reactions are complex organic molecules where the 4-(2’-Chlorobenzyloxy)-3-fluorophenyl group is coupled with another organic moiety. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of natural products and pharmaceuticals through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drug candidates by enabling the synthesis of complex molecular scaffolds.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action for 4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide in cross-coupling reactions involves the formation of a transient organozinc-palladium or organozinc-nickel complex. This complex facilitates the transfer of the organic group to the electrophile, forming a new carbon-carbon bond. The molecular targets are typically the palladium or nickel catalysts, which mediate the reaction through oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
4-(2’-Chlorobenzyloxy)-3-fluorophenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
4-(2’-Chlorobenzyloxy)-3-fluorophenyl lithium: Used in nucleophilic addition reactions.
Uniqueness
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide is unique due to its higher functional group tolerance and stability compared to its magnesium and lithium counterparts. This makes it particularly valuable in the synthesis of complex molecules where other organometallic reagents might fail .
Propiedades
Fórmula molecular |
C13H9BrClFOZn |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-[(2-chlorophenyl)methoxy]-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
XBAICMJGNNUKOG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=[C-]C=C2)F)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
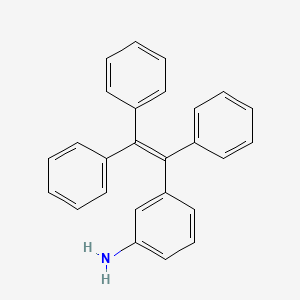
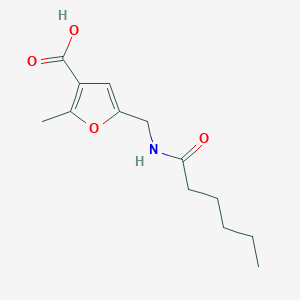

![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)

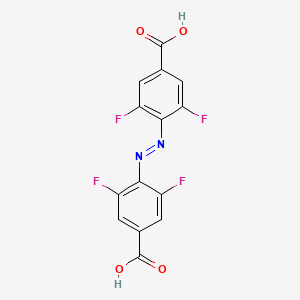
![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)

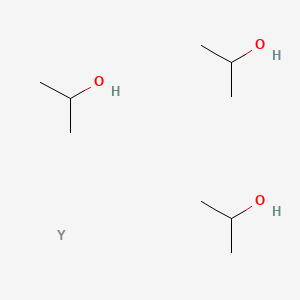
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

